molecular formula C20H19FN4O4S2 B3414157 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 946306-32-7

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3414157
CAS No.: 946306-32-7
M. Wt: 462.5 g/mol
InChI Key: SNBUOPDLMVWFET-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused thiazolo-triazole core. This structure incorporates a 2-fluorophenyl substituent on the thiazole ring and a 2,5-dimethoxybenzenesulfonamide group linked via an ethyl chain. The compound’s synthesis likely follows methodologies analogous to those described for related 1,2,4-triazole derivatives, such as cyclocondensation of hydrazinecarbothioamides with α-halogenated ketones in basic media .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S2/c1-28-14-7-8-17(29-2)18(11-14)31(26,27)22-10-9-13-12-30-20-23-19(24-25(13)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBUOPDLMVWFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex compound belonging to the class of triazolothiazole derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H21FN4O4S
  • Molecular Weight : 456.5 g/mol
  • IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide
  • CAS Number : 895788-80-4

The compound features a thiazolo-triazole moiety coupled with a dimethoxybenzenesulfonamide group, which is significant for its biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. The structural characteristics allow it to form hydrogen bonds and engage in hydrophobic interactions with these targets. This modulation can lead to various pharmacological effects including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to anti-proliferative and pro-apoptotic effects .
  • Antibacterial Activity : It exhibits significant antibacterial properties against several pathogenic bacteria .

Anticancer Activity

Research indicates that triazolothiazole derivatives possess notable anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer), demonstrating significant antiproliferative effects .
Cell LineIC50 Value (µg/mL)Reference
MCF-71.0 × 10^5
HEPG-2Significant effect

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against multiple strains of bacteria:

BacteriaActivity LevelReference
Staphylococcus aureusHigh
Bacillus subtilisModerate
Escherichia coliLow

Case Studies and Research Findings

Several studies have highlighted the biological potential of triazolothiazole derivatives similar to the compound :

  • Inhibition of Cancer Cell Growth : A study reported that derivatives showed IC50 values comparable to standard treatments like ketoconazole against noncancerous cell lines .
  • Antibacterial Screening : Compounds from the same class demonstrated effective inhibition against drug-resistant strains of bacteria, outperforming traditional antibiotics in some cases .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole or triazole rings significantly influenced biological activity. For example, modifications in the 3-position of the benzene ring were associated with enhanced potency against specific targets .

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in the synthesis of other complex molecules. Its structure allows researchers to study reaction mechanisms and kinetics effectively. The unique combination of functional groups also makes it a candidate for the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential to inhibit specific enzymes and bind to various receptors. Studies have shown that it can modulate cellular signaling pathways, making it a candidate for further exploration in drug development.

Medicine

The pharmacological properties of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide are under investigation for several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity that could be beneficial in treating inflammatory diseases.

Industry

In industrial applications, this compound can be utilized in the development of new materials with enhanced properties such as stability and reactivity. Its unique structural features may lead to innovations in material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related analogs:

Compound Core Structure Key Substituents Functional Groups Synthetic Pathway
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-fluorophenyl, 2,5-dimethoxybenzenesulfonamide Sulfonamide, methoxy, fluorine, ethyl linker Likely S-alkylation of triazole-thiones with α-halogenated ketones
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, methyl Sulfonamide, fluorine Condensation of pyrimidine precursors with sulfonamide intermediates
Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) 1,3,5-Triazine Methyl, methoxy, sulfonylurea-benzoate Sulfonylurea, methoxy, methyl ester Urea formation via reaction of triazine amines with sulfonyl carbamates
Compound [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) 1,2,4-Triazole 2,4-difluorophenyl, 4-(4-X-phenylsulfonyl)phenyl Thione, fluorine, sulfonyl Cyclization of hydrazinecarbothioamides in basic media

Key Differences and Implications

  • Core Heterocycle : The target compound’s thiazolo-triazole fused system contrasts with flumetsulam’s triazolo-pyrimidine and metsulfuron methyl’s triazine. The fused thiazole-triazole may enhance aromatic π-stacking interactions in biological targets compared to simpler triazoles or triazines .
  • Substituents : The 2,5-dimethoxybenzenesulfonamide group in the target compound differs from flumetsulam’s 2,6-difluorophenyl and metsulfuron methyl’s sulfonylurea-benzoate. Methoxy groups improve solubility, while fluorine enhances metabolic stability and lipophilicity .
  • Synthetic Routes : Unlike metsulfuron methyl (urea-based synthesis), the target compound likely forms via S-alkylation, similar to compounds [7–9] in , which emphasizes the role of α-halogenated ketones in constructing the ethyl-thiazole linkage .

Spectroscopic and Tautomeric Considerations

  • IR/NMR Profiles : The target compound’s sulfonamide and methoxy groups would exhibit characteristic IR bands at ~1150 cm⁻¹ (S=O) and ~1250 cm⁻¹ (C-O), respectively, aligning with trends observed in compounds [4–9] .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

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